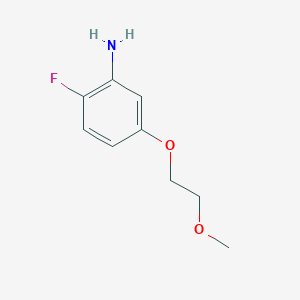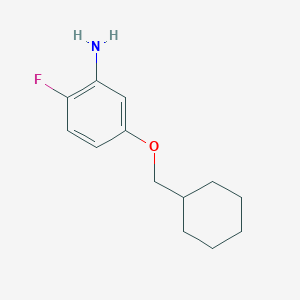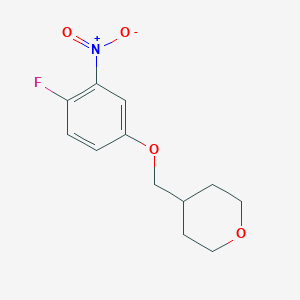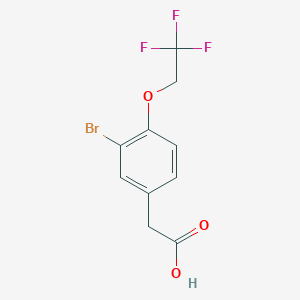
2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid is an organic compound with the molecular formula C10H9BrF3O3. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid typically involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzene with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of phenylacetic acid derivatives.
Scientific Research Applications
2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence its binding affinity to target proteins. The phenylacetic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
- 4-(Trifluoromethoxy)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Methanesulfonyl)phenylacetic acid
Uniqueness
2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid is unique due to the presence of both a bromine atom and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as enhanced reactivity and lipophilicity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-7-3-6(4-9(15)16)1-2-8(7)17-5-10(12,13)14/h1-3H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUIRBDZKZIYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
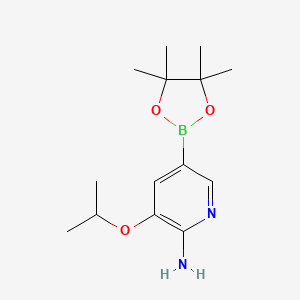
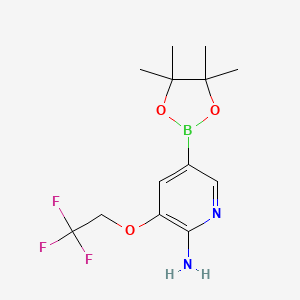

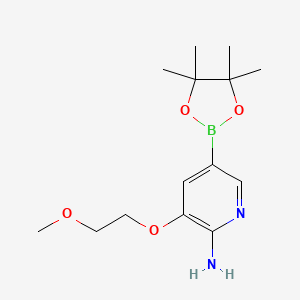
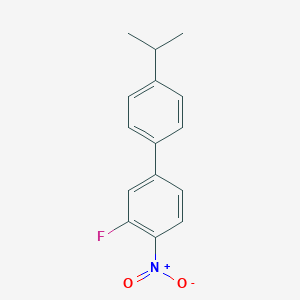
![1-Benzyl-6-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B8166371.png)
![6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B8166372.png)
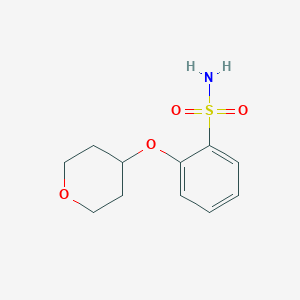
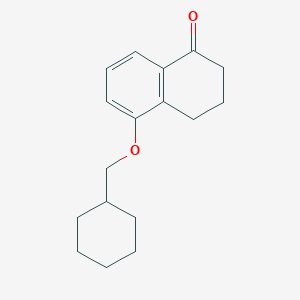
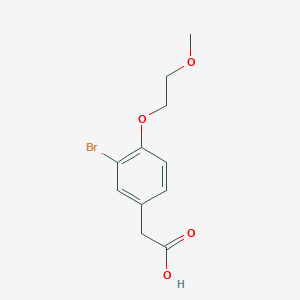
![3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B8166433.png)
